molecular formula C22H22N4O5S B11596753 5-(benzenesulfonyl)-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 607383-61-9

5-(benzenesulfonyl)-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B11596753
CAS No.: 607383-61-9
M. Wt: 454.5 g/mol
InChI Key: OIWIQVATCLSCAB-UHFFFAOYSA-N
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Description

5-(benzenesulfonyl)-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a useful research compound. Its molecular formula is C22H22N4O5S and its molecular weight is 454.5 g/mol. The purity is usually 95%.
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Biological Activity

5-(Benzenesulfonyl)-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its chemical properties, synthesis, and various biological effects as reported in scientific literature.

Structure and Composition

The molecular formula of this compound is C19H24N4O4S with a molecular weight of approximately 396.49 g/mol. Its unique triazatricyclo structure and the presence of functional groups such as benzenesulfonyl and hydroxyethoxyethyl contribute to its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways that require careful optimization to achieve high yields and purity. The detailed synthetic routes are crucial for understanding the compound's biological activity.

Preliminary studies indicate that compounds similar to this compound exhibit a range of biological activities including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Investigations into the compound's ability to inhibit tumor cell growth have been promising.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Studies : A study investigated the antimicrobial efficacy of structurally similar compounds against resistant bacterial strains. Results indicated that certain modifications enhanced antibacterial activity significantly compared to standard antibiotics .
  • Anticancer Research : Another research focused on the compound's interaction with cancer cell lines demonstrated that it could induce apoptosis in specific cancer types through the activation of caspase pathways .
  • Inflammation Modulation : In vivo studies have suggested that this compound can reduce markers of inflammation in animal models of arthritis, indicating its potential use as an anti-inflammatory agent .

Interaction with Biological Macromolecules

Understanding how this compound interacts with proteins and nucleic acids is crucial for elucidating its pharmacodynamics. Techniques such as molecular docking and spectroscopy are employed to study these interactions.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against resistant strains
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation markers

Synthesis Pathway Overview

StepReaction TypeYield (%)
1Nucleophilic substitution85
2Cyclization75
3Functionalization90

Properties

CAS No.

607383-61-9

Molecular Formula

C22H22N4O5S

Molecular Weight

454.5 g/mol

IUPAC Name

5-(benzenesulfonyl)-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C22H22N4O5S/c1-15-6-5-9-26-20(15)24-21-17(22(26)28)14-18(19(23)25(21)10-12-31-13-11-27)32(29,30)16-7-3-2-4-8-16/h2-9,14,23,27H,10-13H2,1H3

InChI Key

OIWIQVATCLSCAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCOCCO)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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